

Application Notes and Protocols for In Vivo Studies of Dapagliflozin Propanediol Hydrate

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Compound of Interest

Compound Name: *Dapagliflozin propanediol hydrate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and experimental protocols for the in vivo investigation of **dapagliflozin propanediol hydrate**. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanisms of action of dapagliflozin in various disease models.

Overview of Dapagliflozin and its Mechanism of Action

Dapagliflozin is a highly selective and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, dapagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1][2] Beyond its glycemic control, dapagliflozin has demonstrated significant cardiovascular and renal protective effects, which are attributed to a variety of mechanisms including metabolic alterations, hemodynamic effects, and modulation of specific signaling pathways.[3][4]

Animal Models in Dapagliflozin Research

A variety of animal models have been employed to study the effects of dapagliflozin in different therapeutic areas. The choice of model depends on the specific research question and the disease pathophysiology being investigated.

Models of Diabetes Mellitus

Animal models of type 1 and type 2 diabetes are crucial for evaluating the glycemic and metabolic effects of dapagliflozin.

- **Streptozotocin (STZ)-Induced Diabetic Rats/Mice:** This is a widely used model for type 1 diabetes, where STZ, a pancreatic β -cell toxin, is administered to induce insulin deficiency and hyperglycemia.[\[5\]](#)[\[6\]](#)
- **Zucker Diabetic Fatty (ZDF) Rats:** These rats have a genetic mutation that leads to obesity, insulin resistance, and the development of type 2 diabetes, making them a relevant model for studying the disease in the context of metabolic syndrome.[\[3\]](#)[\[7\]](#)
- **db/db Mice:** These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.[\[3\]](#)
- **High-Fat Diet (HFD)-Fed Mice/Rats:** Prolonged feeding with a high-fat diet induces insulin resistance and obesity, mimicking the development of type 2 diabetes in humans.[\[5\]](#)
- **Obese Prediabetic Canine Model:** A model of mild type 2 diabetes can be induced in dogs through a combination of a high-fat diet and a low dose of streptozotocin.[\[8\]](#)

Models of Heart Failure

Dapagliflozin has shown significant benefits in heart failure, and various animal models are used to investigate its cardioprotective mechanisms.

- **Myocardial Infarction (MI)-Induced Heart Failure:** Ligation of the left anterior descending coronary artery in mice or rats leads to myocardial infarction and subsequent heart failure.[\[9\]](#)
[\[10\]](#)
- **Transverse Aortic Constriction (TAC)-Induced Heart Failure:** This surgical model creates pressure overload on the left ventricle, leading to cardiac hypertrophy and heart failure.[\[9\]](#)
[\[11\]](#)

- Arrhythmogenic Cardiomyopathy (ACM) Mouse Model: Cardiomyocyte-specific knockout of desmoglein-2 (Dsg2) in mice can be used to model arrhythmogenic cardiomyopathy.
- Normoglycemic Rabbit Model of Chronic Heart Failure: Aortic constriction in rabbits can be used to establish a model of chronic heart failure in a non-diabetic setting.[4]

Models of Kidney Disease

The renal protective effects of dapagliflozin are a key area of investigation, utilizing various models of kidney injury and disease.

- Aristolochic Acid (AA)-Induced Nephropathy: Administration of aristolochic acid to mice induces a model of chronic kidney disease with features of tubular injury and fibrosis.[12][13]
- Polycystic Kidney Disease (PKD) Rat Models: PCK rats and Han:SPRD rats are genetic models of polycystic kidney disease.[14]
- Dahl Salt-Sensitive Rats: These rats develop hypertension and kidney damage when fed a high-salt diet.[14]
- Adriamycin-Induced Kidney Injury: Injection of adriamycin in mice induces glomerular and interstitial kidney injury.[15]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various preclinical studies investigating the effects of dapagliflozin.

Diabetes Mellitus Models

Animal Model	Dapagliflozin Dose	Treatment Duration	Key Outcomes	Reference
Zucker Diabetic Fatty (ZDF) Rats	0.1 - 1.0 mg/kg/day (oral)	2 weeks	Dose-dependent reduction in fasting and fed blood glucose levels.[7]	[7]
db/db Mice	Not specified (fed in diet)	Not specified	Improved blood glucose levels and glucose disposal; reduced body weight and fat mass.[3]	[3]
STZ-Induced Diabetic Rats	0.1 mg/kg/day (oral)	8 weeks	Did not significantly decrease blood glucose levels when used as monotherapy.[6]	[6]
HFF and STZ Mice	1 mg/kg	Not specified	Decreased plasma and pancreatic glucagon; increased pancreatic insulin in STZ and HFF mice.[5]	[5]
Obese Prediabetic Canine	1.25 mg/kg/day	6 weeks	Improved insulin sensitivity.[8]	[8]

Heart Failure Models

Animal Model	Dapagliflozin Dose	Treatment Duration	Key Outcomes	Reference
MI-Induced Heart Failure (Mice)	Not specified	Not specified	Ameliorated myocardial infarction-induced heart failure.[9][11]	[9][11]
TAC-Induced Heart Failure (Mice)	Not specified	Not specified	Ameliorated transverse aortic constriction-induced heart failure.[9][11]	[9][11]
Arrhythmogenic Cardiomyopathy (Mice)	1 mg/kg/day	8 weeks	Ameliorated cardiac dysfunction and adverse remodeling.	
Normoglycemic CHF Rabbits	1 mg/kg/day	10 weeks	Improved myocardial structure and function; ameliorated myocardial fibrosis.[4]	[4]
Sprague Dawley Rats with MI	1.5 mg/kg (acute dose)	4-6 hours	Decreased left ventricular glucose uptake and increased ketone oxidation.[10]	[10]

Kidney Disease Models

Animal Model	Dapagliflozin Dose	Treatment Duration	Key Outcomes	Reference
Aristolochic Acid Nephropathy (Mice)	0.01 g/kg in diet	3 weeks (pretreatment)	Attenuated AA-induced DNA damage response and nephropathy.[12] [13]	[12][13]
PCK Rats (PKD)	10 mg/kg/day	6 weeks	Increased diuresis, albuminuria, kidney weight, and cyst volume. [14]	[14]
Dahl Salt-Sensitive Rats	0.1 mg/kg/day	6 weeks	Decreased albuminuria, renal fibrosis, inflammation, and oxidative stress.[14]	[14]
Adriamycin-Induced Kidney Injury (Mice)	1 and 3 mg/kg	2 weeks	No protective effect against proteinuria or inflammatory changes.[15]	[15]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature.

Protocol 1: Evaluation of Dapagliflozin in a Type 1 Diabetes Model

- Animal Model: Male Sprague-Dawley rats.

- **Disease Induction:** A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg is administered to induce type 1 diabetes.[6] Blood glucose levels are monitored, and rats with levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.
- **Dapagliflozin Administration:** Dapagliflozin is administered orally once daily at a dose of 0.1 mg/kg.[6] A vehicle control group receives the vehicle solution.
- **Treatment Duration:** 8 weeks.[6]
- **Endpoint Analysis:**
 - **Glycemic Control:** Blood glucose levels and HbA1c are measured periodically.
 - **Body Weight:** Monitored weekly.
 - **Metabolic Parameters:** At the end of the study, plasma insulin, glucagon, and lipid profiles can be assessed.
 - **Histopathology:** Pancreatic and kidney tissues can be collected for histological examination.

Protocol 2: Assessment of Dapagliflozin in a Heart Failure Model

- **Animal Model:** Male C57BL/6J mice.
- **Disease Induction:** Myocardial infarction is induced by permanent ligation of the left anterior descending (LAD) coronary artery.[9] Sham-operated animals undergo the same surgical procedure without LAD ligation.
- **Dapagliflozin Administration:** Dapagliflozin is administered, for example, starting 2 weeks post-surgery. The dosage and administration route can vary, but a common approach is oral gavage.
- **Treatment Duration:** 6 weeks post-surgery.[9]
- **Endpoint Analysis:**

- Cardiac Function: Echocardiography is performed to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
- Cardiac Fibrosis and Inflammation: Heart tissue is collected for histological analysis (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis of fibrotic and inflammatory markers.[\[9\]](#)
- Biomarkers: Plasma levels of cardiac biomarkers such as NT-proBNP can be measured.

Protocol 3: Investigation of Dapagliflozin in a Chronic Kidney Disease Model

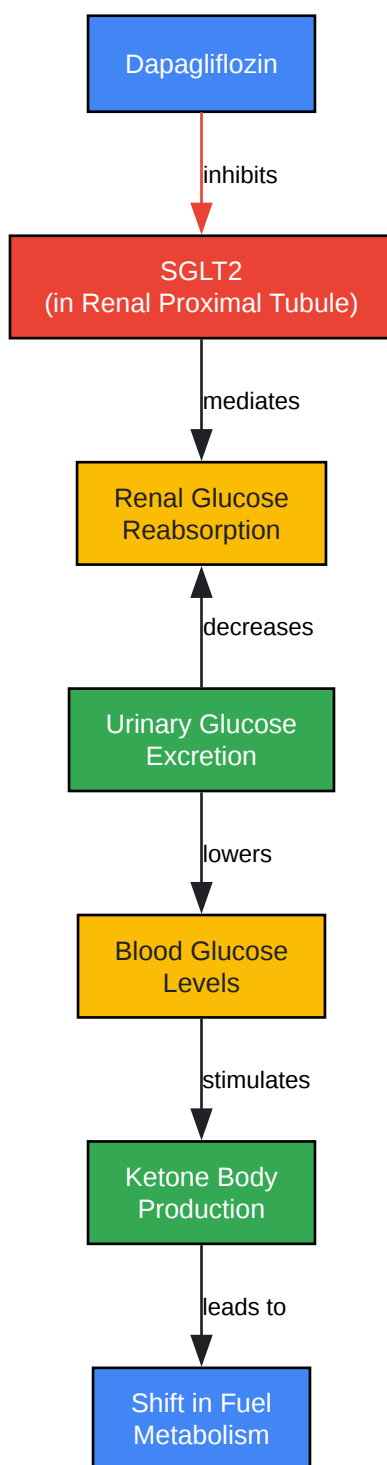
- Animal Model: Male C57BL/6J mice.
- Disease Induction: Chronic kidney disease is induced by recurrent intraperitoneal injections of aristolochic acid (AA) (e.g., 3 mg/kg every 3 days for 3 weeks).[\[13\]](#)
- Dapagliflozin Administration: Dapagliflozin is provided in the diet (e.g., 0.01 g/kg) starting 7 days prior to the first AA injection.[\[13\]](#)
- Treatment Duration: The study continues for a specified period after the final AA injection (e.g., 3 weeks).[\[13\]](#)
- Endpoint Analysis:
 - Renal Function: Plasma creatinine and urinary albumin-to-creatinine ratio (UACR) are measured.[\[13\]](#)
 - Kidney Injury Markers: Urinary levels of kidney injury molecule-1 (KIM-1) are assessed.[\[13\]](#)
 - Histopathology and Gene Expression: Kidney tissue is analyzed for collagen deposition (fibrosis) and the expression of genes related to DNA damage, inflammation, and fibrosis.[\[13\]](#)

Signaling Pathways Modulated by Dapagliflozin

Dapagliflozin's therapeutic effects are mediated through the modulation of several key signaling pathways.

SGLT2 Inhibition and Downstream Metabolic Effects

The primary mechanism of action of dapagliflozin is the inhibition of SGLT2 in the renal proximal tubule. This leads to increased urinary glucose excretion, which in turn has several downstream metabolic consequences, including a shift in fuel metabolism towards ketone body utilization.

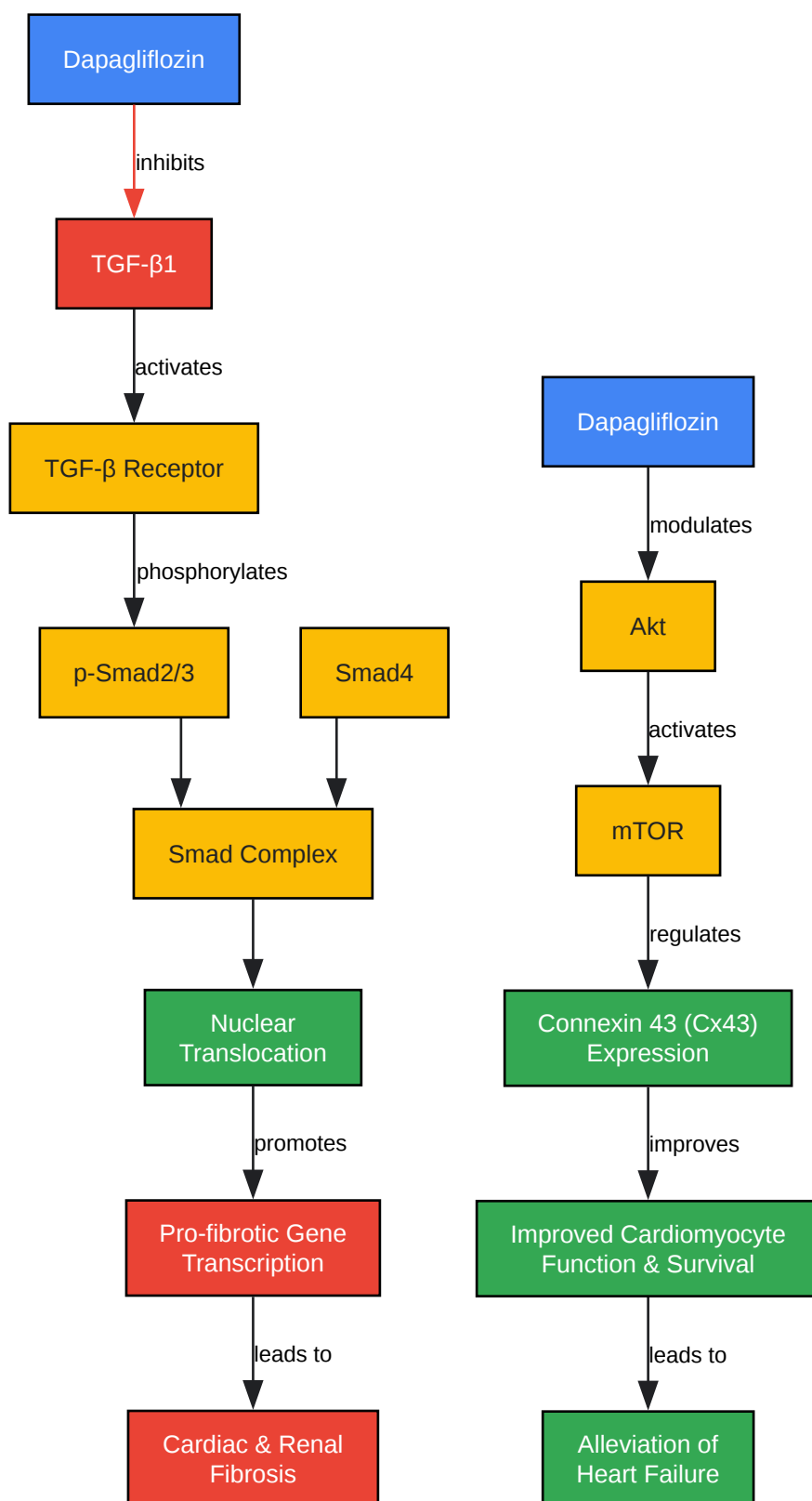


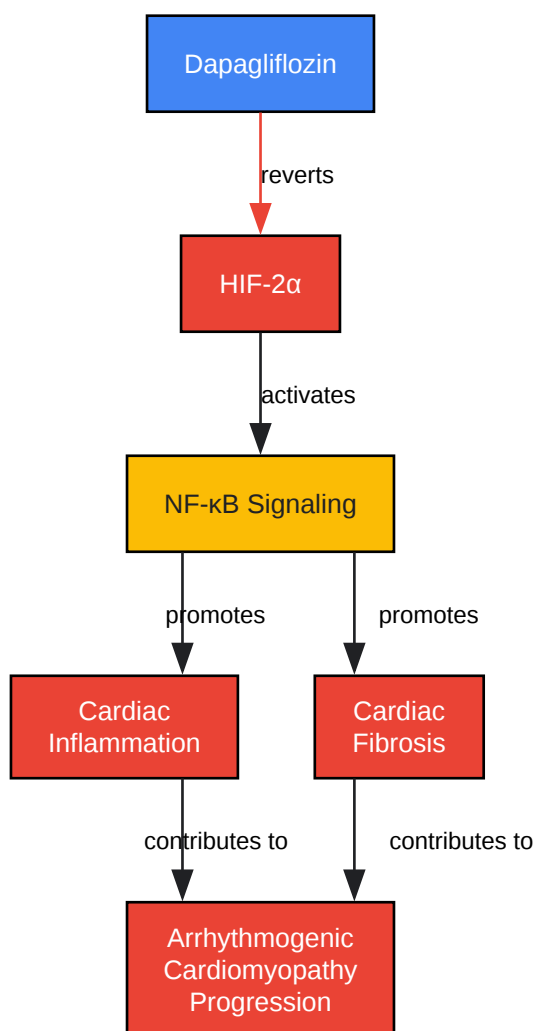
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Caption: SGLT2 Inhibition Pathway by Dapagliflozin.

TGF- β 1/Smad Signaling Pathway in Cardiac and Renal Fibrosis

Dapagliflozin has been shown to attenuate cardiac and renal fibrosis by inhibiting the Transforming Growth Factor-beta 1 (TGF- β 1)/Smad signaling pathway.[4] TGF- β 1 is a key profibrotic cytokine that promotes the accumulation of extracellular matrix proteins.





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